![molecular formula C19H25N3O3S3 B11646417 N-[3-(4-Morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11646417.png)
N-[3-(4-Morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide is a complex organic compound with a molecular formula of C19H25N3O3S3 and a molecular weight of 439.621 g/mol . This compound is notable for its unique structure, which includes a morpholine ring, a thiazolidinone ring, and a thiophene moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is typically produced in small quantities for laboratory use rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[3-(4-Morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-Morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are not well-characterized, but ongoing research aims to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-Morpholinyl)propyl]-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide: Similar structure with a hexanamide group instead of butanamide.
(5E)-3-[3-(4-Morpholinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a different substitution pattern.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C19H25N3O3S3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C19H25N3O3S3/c23-17(20-6-3-7-21-9-11-25-12-10-21)5-1-8-22-18(24)16(28-19(22)26)14-15-4-2-13-27-15/h2,4,13-14H,1,3,5-12H2,(H,20,23)/b16-14+ |
InChI Key |
HHDHNYDUHWIXPZ-JQIJEIRASA-N |
Isomeric SMILES |
C1COCCN1CCCNC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.